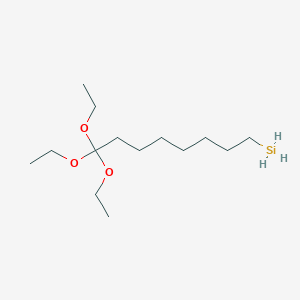
(8,8,8-triethoxyoctyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8,8,8-triethoxyoctyl)silane, also known as n-Octyltriethoxysilane, is an organosilicon compound with the molecular formula C14H32O3Si. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is characterized by its ability to form hydrophobic coatings and its use as a coupling agent in the production of advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (8,8,8-triethoxyoctyl)silane typically involves the reaction of octyltrichlorosilane with ethanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{C8H17SiCl3} + 3 \text{C2H5OH} \rightarrow \text{C8H17Si(OC2H5)3} + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of this compound is often conducted in a fixed-bed reactor using copper-based catalysts. The reaction between ethanol and silicon is catalyzed by CuCl and metallic Cu nanoparticles, which enhance the efficiency and selectivity of the process .
Análisis De Reacciones Químicas
Types of Reactions: (8,8,8-triethoxyoctyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, forming silanols and ethanol.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of oligomers and polymers.
Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes in the presence of precious metal catalysts.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Hydrosilylation: Platinum or rhodium catalysts.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane oligomers and polymers.
Hydrosilylation: Organosilicon compounds with Si-C bonds.
Aplicaciones Científicas De Investigación
(8,8,8-triethoxyoctyl)silane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (8,8,8-triethoxyoctyl)silane primarily involves its ability to form strong covalent bonds with various substrates. The compound’s ethoxy groups can hydrolyze to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, creating a durable and hydrophobic coating. This property makes it an effective coupling agent and surface modifier .
Comparación Con Compuestos Similares
- Trimethoxy(octyl)silane
- Hexadecyltrimethoxysilane
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- Trimethoxy(octadecyl)silane
Comparison: (8,8,8-triethoxyoctyl)silane is unique due to its specific balance of hydrophobicity and reactivity. Compared to trimethoxy(octyl)silane, it has slightly different reactivity due to the presence of ethoxy groups instead of methoxy groups. Hexadecyltrimethoxysilane and trimethoxy(octadecyl)silane have longer alkyl chains, which can provide greater hydrophobicity but may also result in increased steric hindrance during reactions. 1H,1H,2H,2H-Perfluorooctyltriethoxysilane offers enhanced chemical resistance due to the presence of fluorine atoms .
Propiedades
IUPAC Name |
8,8,8-triethoxyoctylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si/c1-4-15-14(16-5-2,17-6-3)12-10-8-7-9-11-13-18/h4-13H2,1-3,18H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTXPPLONNRNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCCCC[SiH3])(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-](/img/structure/B8065479.png)
![(2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B8065480.png)

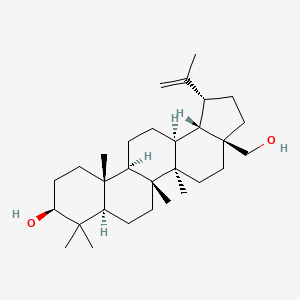
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8065502.png)
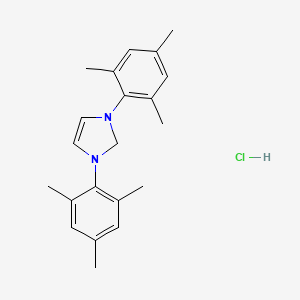
![Cyclohexanepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (alphaS)-](/img/structure/B8065514.png)
![Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8065518.png)
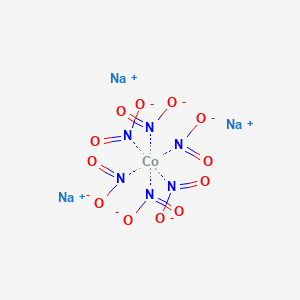
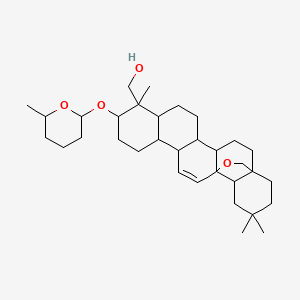
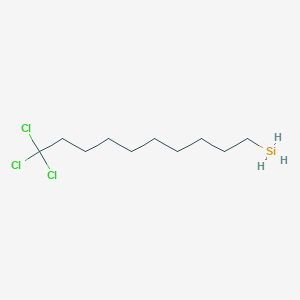
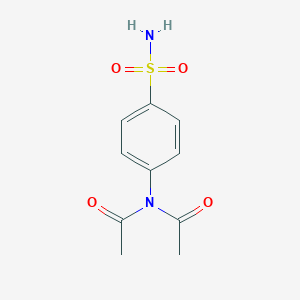
![Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester](/img/structure/B8065578.png)
![(2R,3R,4S)-3-acetamido-4-(hydrazinylmethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8065588.png)
